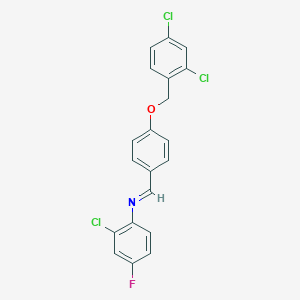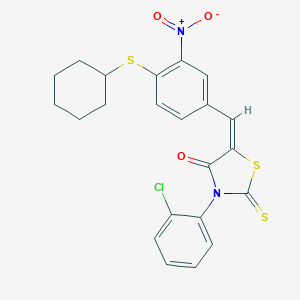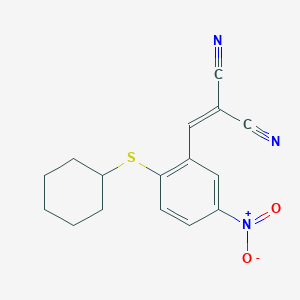![molecular formula C14H11BrClNOS B371443 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 380626-13-1](/img/structure/B371443.png)
2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide (also known as 4-Bromo-N-chloroacetanilide or BCA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of acetanilide, a commonly used organic compound. BCA has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, and has been used in a number of laboratory experiments.
Applications De Recherche Scientifique
Organic Synthesis
Compounds with similar structures have been used in organic synthesis . For example, the compound (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium .
Antibacterial Activity
Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl and diethylamino methyl substituents at the N-2 position were found to be active against Bacillus subtilis . This suggests that “2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide” might also have potential antibacterial activity.
Antifungal Activity
Triazoles, which are present in the structure of the compound, are known for their antifungal properties . Therefore, “2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide” could potentially be used in the development of antifungal agents.
Anticancer Activity
Triazoles have also been associated with anticancer activity . This suggests that “2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide” might have potential applications in cancer research.
Antioxidant Activity
Triazoles are also known for their antioxidant activity . This means that “2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide” could potentially be used in the development of antioxidant agents.
Anticonvulsant Effects
Triazoles have been associated with anticonvulsant effects . This suggests that “2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide” might have potential applications in the treatment of convulsive disorders.
Mécanisme D'action
Target of Action
The primary targets of “2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide” are currently unknown .
Mode of Action
It is known that nitrile-containing compounds, such as this one, can undergo hydrogenation reactions to form corresponding amines . These amines can interact with various biological targets, leading to changes in cellular functions .
Result of Action
Some nitrile-containing compounds have been found to exhibit antimicrobial and anticancer activities .
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNIOLUNNAUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)
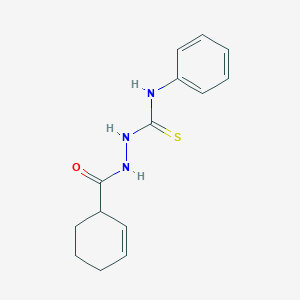
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B371370.png)
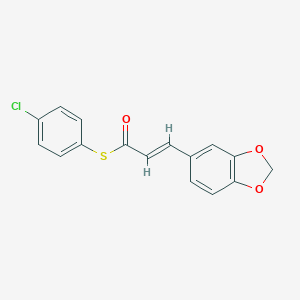
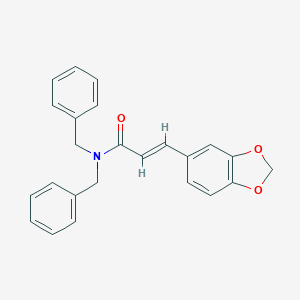
![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)
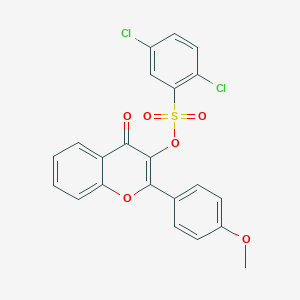
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B371379.png)
